(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research on benzofuran derivatives, such as the work by J. Mérour and F. Cossais (1991), has shown the synthesis of pyran derivatives through reactions involving 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate, leading to compounds with a mixture of Z + E isomers. These synthetic pathways highlight the chemical versatility and potential for creating complex molecules with benzofuran cores, which could be applied to the synthesis of (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (J. Mérour & F. Cossais, 1991).
Biological Activity
The discovery of new compounds from natural sources, such as the mangrove endophytic fungus Nigrospora sp., includes derivatives of benzofuran demonstrating moderate antitumor and antimicrobial activities. This suggests potential research avenues for this compound in exploring its bioactivity (X. Xia et al., 2011).
Antioxidant Properties
A study by E. Ezzatzadeh and Zinatossadat Hossaini (2018) on the synthesis of benzofuran derivatives and their antioxidant activity demonstrates the potential of these compounds in free radical scavenging. This aligns with the interest in benzofuran derivatives like this compound for their possible antioxidant properties, which could be beneficial in various medicinal and chemical applications (E. Ezzatzadeh & Zinatossadat Hossaini, 2018).
Advanced Material Synthesis
The development of advanced materials also benefits from the properties of benzofuran derivatives. For example, the synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine by CaiFei Wang et al. (2012) highlight the utility of benzofuran frameworks in creating new polymeric materials with enhanced thermal properties. This suggests a potential application area for this compound in materials science (CaiFei Wang et al., 2012).
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(11-18(17)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCUPLLTSWUOI-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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